Binol

Catalog No.
S1533421
CAS No.
18531-94-7
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binol

CAS Number

18531-94-7

Product Name

Binol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N

SMILES

Array

Synonyms

(R)-[1,1’-Binaphthalene]-2,2’-diol; (R)-(+)-[1,1’-Binaphthalene]-2,2’-diol; (+)-(R)-2,2’-Dihydroxy-1,1’-binaphthyl; (+)-1,1’-Bi-2-naphthol; (+)-1,1’-Binaphthyl-2,2’-diol; (+)-1,1’-Bis(2-naphthol); (+)-2,2’-Binaphthol; (+)-2,2’-Dihydroxy-1,1’-binaphth

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

The exact mass of the compound 1,1'-Bi-2-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) is a foundational axially chiral C2-symmetric diol used extensively as a ligand in transition-metal-mediated asymmetric catalysis and as a precursor for advanced organocatalysts[1]. Unlike generic diols, (R)-BINOL possesses a highly stable binaphthyl backbone with restricted rotation (atropisomerism), providing a rigid chiral pocket essential for high enantioinduction[1]. From a procurement perspective, specifying the enantiopure (R)-isomer (CAS 18531-94-7) over the racemic mixture (CAS 602-09-5) is critical for workflows requiring strict stereocontrol, such as the synthesis of chiral phosphoric acids (CPAs), BINAP ligands, and active pharmaceutical ingredients (APIs) . Its high melting point (207–212 °C) and robust thermal stability make it highly processable for both direct catalytic use and downstream derivatization.

Substituting (R)-BINOL with racemic BINOL fundamentally eliminates enantioselectivity in asymmetric transformations, yielding racemic products that require costly, low-yield downstream resolution [1]. Furthermore, substituting (R)-BINOL with other chiral scaffolds like SPINOL or H8-BINOL alters the dihedral angle and the spatial orientation of the active site, which can drastically reduce enantiomeric excess (ee) or completely invert the stereochemical outcome of the reaction[2]. For industrial synthesis of chiral ligands like (R)-BINAP, starting with resolved (R)-BINOL avoids the harsh conditions (e.g., 320 °C) and poor yields (45%) associated with late-stage resolution of racemic intermediates, making exact procurement of the (R)-enantiomer a process-critical decision [3].

Yield and Processability Advantages in Chiral Ligand Manufacturing

In the industrial synthesis of BINAP ligands, utilizing resolved (R)-BINOL as the starting material provides a significant processability advantage over starting with racemic BINOL. Traditional routes resolving racemic bis-phosphine oxide intermediates require harsh conditions (320 °C) and suffer from low yields (45%) during the dibromide conversion step [1]. In contrast, starting with enantiopure (R)-BINOL allows for mild conversion to (R)-BINAP while maintaining >99% ee chiral integrity, drastically improving overall process efficiency [1].

Evidence DimensionYield and process conditions for BINAP synthesis
Target Compound DataMild conversion maintaining >99% ee
Comparator Or BaselineRacemic BINOL precursor (requires 320 °C resolution, 45% yield)
Quantified DifferenceEliminates 320 °C heating step and bypasses the 45% yield bottleneck of late-stage resolution.
ConditionsIndustrial scale-up synthesis of BINAP ligands.

Procuring enantiopure (R)-BINOL streamlines the commercial synthesis of downstream chiral ligands, eliminating costly, energy-intensive, and low-yield late-stage resolution steps.

Superior Stereocontrol in Titanium-Catalyzed Asymmetric Additions

(R)-BINOL demonstrates exceptional application-critical performance when used as a chiral ligand in transition-metal catalysis. In the Ti(OiPr)4-catalyzed asymmetric addition of diethylzinc to aromatic aldehydes, (R)-BINOL-Ti complexes routinely achieve up to 90% enantiomeric excess (ee) [1]. By definition, substituting this with racemic BINOL yields 0% ee, but even when compared to unsupported or generic chiral auxiliaries, the rigid C2-symmetric pocket of (R)-BINOL provides vastly superior stereocontrol and conversion rates (up to 99%)[1].

Evidence DimensionEnantiomeric excess (ee) of product alcohols
Target Compound Data90% ee (with up to 99% conversion)
Comparator Or BaselineRacemic BINOL (0% ee) / Generic auxiliaries
Quantified DifferenceProvides >90% absolute increase in enantiomeric excess compared to racemic baselines.
ConditionsTi(OiPr)4 catalyzed addition of ZnEt2 to aromatic aldehydes in toluene.

For pharmaceutical intermediates requiring strict stereocontrol, (R)-BINOL provides the necessary rigid chiral environment that racemic mixtures fundamentally cannot offer.

Divergent Stereocontrol vs. SPINOL in Chiral Phosphoric Acids

When synthesizing Chiral Phosphoric Acids (CPAs), the choice of the chiral backbone strictly dictates the stereochemical outcome. Studies comparing (R)-BINOL-derived CPAs to SPINOL-derived CPAs in enantioselective asymmetric arylation reveal that the unique orientation of the phosphoric acid functional group in the (R)-BINOL skeleton can yield the opposite enantiomer (inverting the sign of the ee value) compared to the SPINOL backbone [1]. This makes (R)-BINOL and SPINOL non-interchangeable during catalyst screening [1].

Evidence DimensionDirection of enantioselectivity (positive vs. negative ee)
Target Compound Data(R)-BINOL backbone induces specific stereogenic central phosphate orientation
Comparator Or BaselineSPINOL backbone (induces opposite orientation)
Quantified DifferenceInverts the sign of enantioselectivity (positive vs. negative ee) under identical reaction conditions.
ConditionsCPA-catalyzed enantioselective asymmetric arylation.

Buyers screening chiral catalysts must procure (R)-BINOL to access specific spatial arrangements that SPINOL cannot replicate, ensuring targeted access to the desired product enantiomer.

Enhanced Acidity via N-Triflylphosphoramide (NTPA) Derivatization

For organocatalytic reactions requiring highly acidic conditions, standard BINOL-derived phosphoric acids (PAs) often exhibit low reactivity. However, (R)-BINOL is highly processable into N-Triflylphosphoramides (NTPAs). Converting (R)-BINOL to its NTPA derivative significantly increases Brønsted acidity, enabling high yields and excellent enantioselectivity (up to 92% ee) in demanding asymmetric cycloadditions where standard (R)-BINOL PAs fail or provide poor yields [1].

Evidence DimensionCatalytic reactivity in demanding cycloadditions
Target Compound Data(R)-BINOL-derived NTPA (High yield, up to 92% ee)
Comparator Or BaselineStandard (R)-BINOL Phosphoric Acid (Low reactivity/yield)
Quantified DifferenceSignificant boost in conversion and ee due to enhanced Brønsted acidity of the NTPA derivative.
ConditionsEnantioselective cycloaddition reactions requiring strong Brønsted acids.

(R)-BINOL's structural stability allows it to be easily derivatized into highly acidic NTPAs, expanding its procurement utility into reactions requiring stronger Brønsted acids without losing chiral induction.

Precursor for Commercial Chiral Ligands (BINAP, Phosphoramidites)

Directly following from its yield and processability advantages [1], (R)-BINOL is the optimal starting material for the industrial-scale synthesis of (R)-BINAP and related phosphoramidite ligands, avoiding the severe yield penalties of late-stage racemic resolution.

Chiral Lewis Acid Catalysis (Ti, Al, Zn Complexes)

Based on its superior stereocontrol data [2], (R)-BINOL is highly recommended for forming in situ chiral Lewis acid complexes (e.g., with Ti(OiPr)4) to drive highly enantioselective additions of dialkylzincs or arylaluminums to aldehydes in pharmaceutical intermediate synthesis.

Synthesis of Custom Chiral Phosphoric Acids (CPAs)

Due to its unique scaffold-dependent stereocontrol [3], (R)-BINOL is an essential building block for developing CPAs used in asymmetric arylation and transfer hydrogenation, particularly when the specific spatial orientation of the BINOL pocket is required over SPINOL alternatives.

Development of Highly Acidic Brønsted Organocatalysts (NTPAs)

Leveraging its formulation compatibility [4], (R)-BINOL is the preferred precursor for synthesizing N-Triflylphosphoramides (NTPAs), which are deployed in demanding asymmetric cycloadditions where standard phosphoric acids lack sufficient acidity.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.099379685 Da

Monoisotopic Mass

286.099379685 Da

Heavy Atom Count

22

Appearance

Powder

Melting Point

215.5 °C

UNII

M6IDZ128WT
54OT5RRV4C
25AB254328

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

18531-94-7
18531-99-2
602-09-5

Wikipedia

1,1'-bi-2-naphthol

General Manufacturing Information

[1,1'-Binaphthalene]-2,2'-diol: ACTIVE

Dates

Last modified: 08-15-2023
Jolliffe et al. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, doi: 10.1038/nchem.2710, published online 23 January 2017
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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